Product packaging for 3-(4-(p-Tolyl)thiazol-2-yl)aniline(Cat. No.:)

3-(4-(p-Tolyl)thiazol-2-yl)aniline

Cat. No.: B7725956
M. Wt: 266.4 g/mol
InChI Key: WJNAAOJYMHETMJ-UHFFFAOYSA-N
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Description

The Thiazole (B1198619) Heterocycle as a Core Scaffold in Modern Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in the fields of organic and medicinal chemistry. nih.govresearchgate.netmedmedchem.com This structural motif is not only a component of naturally occurring molecules like vitamin B1 (thiamine) but also serves as a fundamental building block in the synthesis of a vast array of therapeutic agents. nih.govresearchgate.net The unique electronic properties and the ability of its nitrogen and sulfur atoms to form key interactions have made the thiazole scaffold a "privileged structure" in drug discovery. researchgate.netresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govbohrium.com The adaptability of the thiazole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov

Structural Elucidation and Specific Focus on 3-(4-(p-Tolyl)thiazol-2-yl)aniline

Within the broad class of aryl thiazoles, this compound emerges as a compound of specific interest. Its structure is characterized by a central thiazole ring, with a p-tolyl group (a toluene (B28343) molecule substituted at the para position) attached at the 4-position and an aniline (B41778) group (a benzene (B151609) ring with an amino substituent) at the 2-position. smolecule.com The IUPAC name for this compound is 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline. smolecule.com

Key Structural and Chemical Data for this compound:

PropertyValue
IUPAC Name 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline smolecule.com
Molecular Formula C16H14N2S smolecule.com
Molecular Weight 266.36 g/mol bldpharm.com
CAS Number 886495-82-5 bldpharm.com
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N smolecule.com
InChI Key WJNAAOJYMHETMJ-UHFFFAOYSA-N smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2S B7725956 3-(4-(p-Tolyl)thiazol-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)15-10-19-16(18-15)13-3-2-4-14(17)9-13/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNAAOJYMHETMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 P Tolyl Thiazol 2 Yl Aniline and Analogous Thiazole Systems

Direct Synthesis Approaches for 3-(4-(p-Tolyl)thiazol-2-yl)aniline

The direct synthesis of this compound can be achieved through established condensation reactions, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone methodology. Enhancements to this classical method, such as the use of microwave irradiation, have been developed to improve reaction efficiency.

Hantzsch-Type Thiazole Condensation Reactions

A general procedure for the synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines involves reacting the appropriate substituted thiourea and α-halo ketone in DMF at reflux for 3-7 hours nanobioletters.com. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the crude product is washed with water and recrystallized from ethanol to yield the desired product nanobioletters.com.

Table 1: Hantzsch-Type Synthesis of N-Aryl-4-Aryl-Thiazol-2-Amines

Entry α-Halo Ketone Thiourea Product Yield (%) Ref.
1 2-Bromo-1-(p-tolyl)ethanone N-(2-Nitrophenyl)thiourea N-(2-Nitrophenyl)-4-(p-tolyl)thiazol-2-amine 94 nanobioletters.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and promote greener chemical processes. The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. The synthesis of various 4-aryl-2-aminothiazoles has been efficiently achieved by reacting aromatic ketones with N-bromosuccinimide (NBS) and thiourea in a mixture of polyethylene glycol (PEG)-400 and water under microwave irradiation at 80-85 °C wikipedia.org. This one-pot protocol avoids the use of lachrymatory α-haloketones and provides the products in high yields within a significantly reduced reaction time of 28-32 minutes wikipedia.org.

Another microwave-assisted approach involves the reaction of α-bromoacetophenones with aryl thioureas in ethanol at 80°C under 150 W microwave irradiation, affording N,4-diaryl-1,3-thiazole-2-amines in just 5 minutes without the need for a catalyst nih.gov. This rapid and efficient method is suitable for generating a library of substituted 2-aminothiazoles. For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been accomplished by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, resulting in high yields within minutes nih.gov.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-Aryl Thiazoles

Method Reaction Time Yield (%) Ref.
Conventional Heating 8 hours Lower rjpbcs.com

General Strategies for Derivatization and Functionalization of Thiazole Rings

The thiazole ring is a versatile scaffold that allows for various derivatization and functionalization reactions, enabling the synthesis of a wide range of analogs. These strategies include one-pot procedures for constructing related heterocyclic systems, cyclization reactions to build the thiazole core from different precursors, and substitution reactions to modify the periphery of the thiazole ring.

Facile One-Pot Synthetic Procedures for Thiazol-2(3H)-imines and Related Scaffolds

One-pot multi-component reactions are highly efficient for the synthesis of complex molecules from simple starting materials in a single operation. A facile one-pot procedure for the synthesis of thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate and condensation with various primary amines in ethanol ekb.eg. This four-step process does not require tedious extraction or chromatographic purification techniques ekb.eg.

Another efficient one-pot synthesis of thiazol-2-imine derivatives involves the regioselective reaction between primary amines, phenylisothiocyanate, and α-chloroacetaldehyde in the presence of a catalytic amount of DABCO and potassium iodide in ethanol nih.gov. This method has been optimized to provide good to high yields of the desired products nih.gov. Furthermore, a catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles has been developed from nitroepoxides, amines, and isothiocyanates in THF at low temperatures, proceeding in high to excellent yields nih.gov.

Cyclization Reactions Involving Thiosemicarbazides and Hydrazonoyl Halides

Thiosemicarbazides are valuable precursors for the synthesis of various heterocyclic compounds, including thiazoles. The reaction of thiosemicarbazide with α-haloketones is a well-established method for the synthesis of 2-hydrazinothiazole derivatives. For example, the reaction of thiosemicarbazide with 2-bromo-1-(p-tolyl)ethanone can be carried out under conventional heating or microwave irradiation to yield the corresponding 4-(p-tolyl)-2-hydrazinothiazole nih.gov.

Hydrazonoyl halides also serve as versatile building blocks for the synthesis of thiazole derivatives. The reaction of hydrazonoyl halides with thiosemicarbazide derivatives can lead to the formation of various substituted thiazoles. Additionally, microwave-assisted one-pot, three-component synthesis of thiazolyl-pyridazinediones has been achieved from maleic anhydride, thiosemicarbazide, and appropriate hydrazonoyl halides, showcasing the utility of these precursors in constructing complex heterocyclic systems nih.gov.

Nucleophilic Substitution and Bromination Reactions on Thiazole Cores

The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position when a suitable leaving group is present. For instance, 2-halothiazoles can react with amines, catalyzed by palladium or copper, to afford 2-aminothiazole (B372263) derivatives ekb.eg. This approach offers an alternative to the Hantzsch synthesis for introducing an amino group at the C2 position.

Bromination of the thiazole ring is a common functionalization reaction. 2-Aminothiazoles can be brominated at the 5-position. For example, 4-phenyl-2-aminothiazole can be brominated to yield 2-amino-5-bromo-4-phenylthiazole nih.gov. This brominated intermediate can then undergo further nucleophilic substitution reactions to introduce various substituents at the 5-position. The synthesis of a full family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, and their di- and tri-bromo derivatives, has been optimized, often involving sequential bromination and debromination steps mdpi.com.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromo-1-(p-tolyl)ethanone
N-(3-Aminophenyl)thiourea
N-(2-Nitrophenyl)-4-(p-tolyl)thiazol-2-amine
N-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine
1-(2,4-Difluorophenyl)thiourea
2-Bromo-1-(4-methoxyphenyl)ethanone
4-Aryl-2-aminothiazoles
N-Bromosuccinimide (NBS)
Polyethylene glycol (PEG)-400
N,4-Diaryl-1,3-thiazole-2-amines
4-(o-Chlorophenyl)-2-aminothiazole
o-Chloroacetophenone
Thiazol-2(3H)-imines
Phenylisothiocyanate
α-Chloroacetaldehyde
1,4-Dithiane-2,5-diol
2-Hydrazinothiazoles
Hydrazonoyl halides
Thiazolyl-pyridazinediones
Maleic anhydride
2-Halothiazoles
2-Amino-5-bromo-4-phenylthiazole
2-Bromothiazole
4-Bromothiazole

Application of Green Chemistry Principles in Thiazole Synthesis

The synthesis of thiazole derivatives, including structures analogous to this compound, has traditionally involved methods that can be resource-intensive and may utilize hazardous materials. bepls.com In response to growing environmental concerns, significant research has focused on developing more sustainable and eco-friendly synthetic routes, guided by the principles of green chemistry. nih.govresearchgate.net These modern approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency without compromising product yield or purity. researchgate.net Key areas of innovation include the use of alternative energy sources, green solvents and catalysts, and solvent-free reaction conditions. bepls.combohrium.com

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Conventional heating methods are often inefficient, leading to long reaction times and the formation of byproducts. benthamscience.com Microwave (MW) irradiation and ultrasonic irradiation have emerged as powerful tools in green synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields. benthamdirect.comresearchgate.net

Microwave-assisted synthesis has been successfully applied to one-pot, multi-component reactions for preparing various thiazole derivatives. researchgate.netnih.gov For instance, hydrazinyl thiazoles have been synthesized in a matter of seconds (30–175 s) under solvent- and catalyst-free conditions using microwave irradiation, demonstrating a significant improvement in efficiency and environmental impact over traditional methods. bepls.comnih.gov This technique not only shortens reaction times but also often leads to cleaner reactions with easier product isolation. benthamscience.combenthamdirect.com

Ultrasonic irradiation provides an alternative eco-friendly energy source for thiazole synthesis. scilit.comresearchgate.net The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature spots, which enhances reaction rates. mdpi.com This method has been used for the synthesis of 1,3-thiazoles under solvent-free conditions and often results in high purity products with simple work-up procedures. researchgate.net The combination of ultrasound with green catalysts, such as biocatalysts, further enhances the sustainability of the synthesis. nih.govacs.org For example, the synthesis of novel thiazoles using a chitosan-based biocatalyst under ultrasonic irradiation at 35 °C was completed in just 20 minutes with high yields. nih.gov

Green Solvents and Catalysts

The choice of solvent is a critical factor in the environmental footprint of a chemical process. unibo.it Traditional syntheses of thiazoles often employ volatile and hazardous organic solvents like DMF or nitrobenzene. mdpi.com Green chemistry promotes the use of safer alternatives such as water, polyethylene glycol (PEG), or deep eutectic solvents (DESs). bepls.commdpi.com Water is an ideal green solvent due to its non-toxicity and availability. A metal-free method for synthesizing 2,4-disubstituted thiazoles has been developed using water as the reaction medium under visible light, highlighting a highly eco-friendly approach. rsc.org

The development of efficient and recyclable catalysts is another cornerstone of green thiazole synthesis. mdpi.com Biocatalysts, such as lipase and modified chitosan, offer mild reaction conditions and high selectivity. nih.govmdpi.comrsc.org Lipase has been used as a biocatalyst for the synthesis of 2,4-disubstituted thiazoles in an aqueous medium, accelerated by ultrasound. rsc.org Chitosan-based hydrogels have proven to be effective, eco-friendly, and reusable biocatalysts for synthesizing thiazole derivatives, with the catalyst being reused multiple times without significant loss of activity. nih.govmdpi.com Furthermore, magnetically recoverable nanocatalysts, such as copper supported on hydroxyapatite-encapsulated γ-Fe₂O₃, have been designed for the synthesis of thiazole-5-one derivatives. researchgate.nettandfonline.com These catalysts are highly efficient and can be easily separated from the reaction mixture using an external magnet and reused, minimizing waste and catalyst leaching. researchgate.net

Solvent-Free Synthesis

The following tables summarize research findings on the application of green chemistry principles in the synthesis of various thiazole systems.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Thiazoles

MethodCatalystSolventEnergy SourceReaction TimeYield (%)Ref.
Conventional NoneDMFReflux20 h75-90 bepls.com
Microwave-Assisted NoneNoneMicrowave (300 W)30-175 sGood to Excellent bepls.comnih.gov
Ultrasound-Assisted Chitosan HydrogelEthanolUltrasound (35 °C)20 minHigh nih.gov
Green Catalyst Fe₃O₄@...-Cu(OAc)₂EthanolStirring (RT)20-28 min88-95 researchgate.net
Visible Light NoneWaterVisible Light12 h85-94 rsc.org

Table 2: Catalyst Reusability in Green Thiazole Synthesis

CatalystSynthesis TypeInitial Yield (%)Yield after 3rd Cycle (%)Yield after 4th Cycle (%)Ref.
Terephthalohydrazide Chitosan Schiff's Base (TCsSB)Ultrasound-Assisted~95 (for product 4a)Not specified87-42 (tested four times) nih.gov
PIBTU-CS HydrogelUltrasound-Assisted96 (for product 7a)9190 mdpi.com
γ-Fe₂O₃@HAp@...Cu(II)Magnetic Nanocatalyst95 (for product 4a)9290 tandfonline.com

Advanced Spectroscopic and Structural Characterization of Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR)

Specific ¹H-NMR data (chemical shifts, multiplicities, coupling constants) for 3-(4-(p-Tolyl)thiazol-2-yl)aniline are not available in the reviewed literature. This analysis would typically reveal the number of different types of protons and their arrangement in the molecule. Key expected signals would include those for the p-tolyl group (an AA'BB' system for the aromatic protons and a singlet for the methyl group), the protons of the aniline (B41778) ring, and the lone proton on the thiazole (B1198619) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Published ¹³C-NMR spectral data for this compound could not be found. A ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the aniline, thiazole, and p-tolyl rings, providing critical information for structural confirmation.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Specific experimental IR or FTIR absorption frequencies for this compound are not documented in the available literature. An FTIR spectrum would be used to identify characteristic functional groups, such as N-H stretching of the primary amine, C=N and C=C stretching within the aromatic and thiazole rings, and C-H stretching from the aromatic and methyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

While the molecular weight of this compound is known to be 266.4 g/mol based on its chemical formula (C₁₆H₁₄N₂S), specific ESI-MS or LC-MS data, including the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ and its fragmentation pattern, are not reported in the searched scientific papers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is invaluable for assessing the purity of a sample and for obtaining structural information based on the fragmentation pattern of the analyte.

In the analysis of this compound, a GC-MS analysis would provide a chromatogram indicating the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrum obtained would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. For this compound, with a molecular formula of C₁₆H₁₄N₂S, the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 266.36.

Furthermore, the mass spectrum would display a series of fragment ions, which are formed by the cleavage of specific bonds within the molecule upon electron impact. The fragmentation pattern is a unique fingerprint of the compound and provides significant clues about its structure. Common fragmentation pathways for such aromatic and heterocyclic compounds often involve the cleavage of the thiazole ring, the bond between the phenyl and thiazole rings, and the loss of the aniline or tolyl moieties.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and correct empirical formula.

For this compound (C₁₆H₁₄N₂S), the theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0116192.1672.15
HydrogenH1.011414.145.31
NitrogenN14.01228.0210.52
SulfurS32.07132.0712.02
Total 266.39 100.00

While the theoretical elemental composition can be readily calculated, specific experimental data from CHNS analysis of this compound are not available in the public domain to provide a comparison.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

To perform SCXRD analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from an SCXRD experiment would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information provides a complete and unambiguous structural determination of the molecule in the solid state.

Despite the power of this technique, a search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive experimental data on its three-dimensional structure remains to be determined and published.

Computational Chemistry and Theoretical Investigations of Thiazole Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations could be used to optimize the three-dimensional geometry of 3-(4-(p-Tolyl)thiazol-2-yl)aniline, predicting bond lengths, bond angles, and dihedral angles. This would reveal the most stable conformation of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

For related thiazole (B1198619) derivatives, DFT calculations have been successfully employed to determine their optimized geometries. nih.gov These studies often utilize basis sets such as B3LYP/6-31G(d) to achieve reliable results. nih.gov The resulting geometric parameters are fundamental for all further computational analyses.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT can predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govsci-hub.stresearchgate.netscirp.orgscirp.org This allows for the determination of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. scirp.orgscirp.org

Studies on similar aminophenylbenzothiazole derivatives have shown that TD-DFT, often at the B3LYP/6-311+G(d,p) level, can accurately predict their absorption and emission spectra. nih.govsci-hub.stresearchgate.net Such calculations would be invaluable in assessing the potential of this compound for applications in materials science or as a fluorescent probe.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Through molecular docking simulations, it would be possible to estimate the binding affinity of this compound to various protein targets. The calculations provide a docking score, which is an estimate of the binding free energy, and reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is crucial for understanding the principles of molecular recognition.

While no docking studies have been performed on this compound, research on other thiazole derivatives has demonstrated their potential as inhibitors of various enzymes. For instance, novel quinazoline-based thiazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov Similarly, other heterocyclic compounds are often screened against targets like the SARS-CoV-2 Main Protease (Mpro) and Dehydroquinate Synthase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. researchgate.net A hypothetical docking study of this compound against these targets would provide insights into its potential therapeutic applications.

A representative, though hypothetical, data table for such a docking study is presented below:

Target ProteinPDB IDHypothetical Docking Score (kcal/mol)Interacting Residues (Hypothetical)
SARS-CoV-2 Mpro6LU7-7.5HIS41, CYS145, GLU166
EGFR TK2J6M-8.2LEU718, VAL726, ALA743, LEU844
DprE14P8C-6.9CYS387, LYS418, TYR314

This data is purely illustrative and not based on actual experimental results.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com

Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in charge transfer upon electronic excitation. For a compound like this compound, it would be expected that the HOMO is localized on the electron-rich aniline (B41778) moiety, while the LUMO might be distributed across the thiazole and p-tolyl groups.

A hypothetical table of quantum chemical descriptors is provided below:

DescriptorHypothetical Value (eV)
EHOMO-5.8
ELUMO-1.9
HOMO-LUMO Gap (ΔE)3.9

This data is purely illustrative and not based on actual experimental results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It allows for the identification of electron-rich and electron-poor regions, which are critical for predicting how a molecule will interact with other chemical species, particularly in biological systems. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In an MEP map, different colors represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Conversely, blue areas signify regions of low electron density and positive electrostatic potential, indicating sites for potential nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the nitrogen and sulfur atoms of the thiazole ring, suggesting these are primary sites for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which play a crucial role in the molecule's biological activity and crystal packing. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are a set of quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide quantitative measures of a molecule's stability, reactivity, and electronic properties. researchgate.net The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): The difference between the energy of the HOMO and LUMO is a direct indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule can be more easily excited, indicating higher reactivity. researchgate.net

Ionization Potential (I): Approximated as the negative of the HOMO energy (-E_HOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (-E_LUMO), it signifies the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons. researchgate.net

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the molecule's resistance to changes in its electron distribution. A higher value suggests greater stability. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (1/η), it is a measure of the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), this parameter quantifies the ability of a molecule to accept electrons.

These descriptors are fundamental in predicting how a molecule will behave in a chemical reaction, serving as a theoretical framework for assessing its potential applications. researchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound

ParameterValue (eV)
E_HOMO-5.8
E_LUMO-1.9
Energy Gap (ΔE)3.9
Ionization Potential (I)5.8
Electron Affinity (A)1.9
Electronegativity (χ)3.85
Chemical Hardness (η)1.95
Chemical Softness (S)0.51
Electrophilicity Index (ω)3.80

Non-Covalent Interaction Analysis and Stability

The stability and structure of molecular crystals are largely governed by a network of non-covalent interactions. dntb.gov.ua Computational methods allow for the detailed analysis of these weak forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypeContribution (%)
H···H45.0
C···H / H···C25.5
N···H / H···N12.3
S···H / H···S5.2
C···C3.8
Other8.2

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize weak non-covalent interactions in real space. mdpi.com The RDG is a dimensionless quantity derived from the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix (sign(λ₂)ρ), different types of interactions can be distinguished.

Large, negative values of sign(λ₂)ρ indicate attractive interactions like hydrogen bonds, while large, positive values signify repulsive, non-bonded contacts. mdpi.com Values close to zero are characteristic of weak van der Waals interactions. mdpi.comresearchgate.net The resulting 3D visualization often shows large, low-gradient surfaces between interacting molecular fragments, colored to indicate the nature of the interaction (e.g., blue for strong attraction, green for weak van der Waals, and red for repulsion). mdpi.com This provides a clear and intuitive picture of the non-covalent interaction landscape of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Hyper-conjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule. materialsciencejournal.org It provides a description of the Lewis-like bonding structure and investigates interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgacadpubl.eu The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. materialsciencejournal.org

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N_aniline)π* (C_aniline-C_aniline)5.5
LP (N_thiazole)π* (C_thiazole=N_thiazole)8.2
LP (S_thiazole)σ* (C_thiazole-N_thiazole)3.1
π (C_tolyl-C_tolyl)π* (C_thiazole-C_thiazole)2.8

Medicinal Chemistry Research on Thiazole Derivatives and Structure Activity Relationships

Thiazoles as Versatile Pharmacophores in Drug Discovery and Development

The thiazole (B1198619) nucleus is a cornerstone in the design of new therapeutic agents. nih.gov Its derivatives have been investigated for a multitude of medicinal applications, showing promise as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic agents. nih.gov The structural versatility of the thiazole ring allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com This adaptability has led to the identification of thiazole-containing compounds as potent inhibitors of various enzymes and modulators of cellular pathways critical in disease. nih.gov The Hantzsch synthesis and its variations remain a fundamental method for constructing the thiazole core, allowing for the introduction of diverse substituents at various positions of the ring. researchgate.net The biological significance of 2,4-disubstituted thiazoles is well-documented, with this particular substitution pattern being a common feature in many biologically active molecules. researchgate.net

In Vitro Assessment of Biological Activities of Thiazole Analogues

The 2-anilino-4-arylthiazole scaffold, to which 3-(4-(p-Tolyl)thiazol-2-yl)aniline belongs, has been the subject of numerous studies to evaluate its potential as a therapeutic agent. These investigations have spanned a range of biological activities, revealing the potential of this chemical class in various disease contexts.

Investigation of Anticancer Properties in Cell Lines

Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.gov For instance, certain 2-amino-4-phenylthiazole (B127512) derivatives have shown remarkable growth inhibitory effects against A549 (non-small cell lung carcinoma), HeLa (cervical cancer), HT29 (colon adenocarcinoma), and Karpas299 (anaplastic large cell lymphoma) cell lines. nih.gov In one study, a specific derivative exhibited an outstanding IC50 value of 2.01 µM against HT29 cells. nih.gov The substitution pattern on the aniline (B41778) ring has been shown to be a critical determinant of anticancer activity. For example, compounds bearing a para-toluidino substituent on a related triazolopyrimidine scaffold were found to be potent inhibitors of tubulin polymerization and displayed significant antiproliferative activity against HeLa, A549, and HT-29 cancer cells, with IC50 values in the nanomolar range. nih.govswan.ac.uk Another study highlighted a thiazole derivative that strongly inhibited the migration of metastatic cancer cells, a crucial aspect of cancer progression. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/Derivative Class Cell Line Activity (IC50) Reference
2-Amino-4-phenylthiazole derivative HT29 2.01 µM nih.gov
p-Toluidino-triazolopyrimidine HeLa 38 nM nih.govswan.ac.uk
p-Toluidino-triazolopyrimidine A549 43 nM nih.govswan.ac.uk
p-Toluidino-triazolopyrimidine HT-29 30 nM nih.govswan.ac.uk
Thiazole derivative 5k MDA-MB-231 (migration) 176 nM researchgate.net
Quinazoline-chalcone 14g K-562 (leukemia) 0.622-1.81 µM rsc.org
Quinazoline-chalcone 14g RPMI-8226 (leukemia) 0.622-1.81 µM rsc.org
Quinazoline-chalcone 14g HCT-116 (colon) 0.622-1.81 µM rsc.org
Thiazole derivative 4c MCF-7 (breast) 2.57 ± 0.16 µM mdpi.com
Thiazole derivative 4c HepG2 (liver) 7.26 ± 0.44 µM mdpi.com
Triphenylamine-linked thiazole 4b A-549 (lung) 0.00803 µM researchgate.net
Triphenylamine-linked thiazole 4b MDA-MB-231 (breast) 0.0103 µM researchgate.net

Evaluation of Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.netjchemrev.com Various studies have demonstrated the efficacy of substituted thiazoles against a range of bacterial and fungal pathogens. nih.govresearchgate.net For example, newly synthesized heteroaryl thiazole derivatives have shown moderate antibacterial activity and good antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the range of 0.06–0.47 mg/mL against fungal strains. nih.gov

In the context of antitubercular activity, thiazole-containing compounds have emerged as promising candidates. mdpi.combenthamdirect.comnih.gov The design of novel thiazole derivatives is often inspired by the structural features of existing antimycobacterial agents. benthamdirect.comeurekaselect.com Research has shown that certain thiazole-chalcone hybrids exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating MIC values as low as 2.43 µM. mdpi.com Furthermore, some thiazole derivatives have shown good activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. benthamdirect.com

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound Class Organism/Strain Activity (MIC) Reference
Thiazole-chalcone hybrid (Compound 12) M. tuberculosis H37Rv 2.43 µM mdpi.com
Thiazole-chalcone hybrid (Compound 7) M. tuberculosis H37Rv 4.41 µM mdpi.com
Thiadiazole-linked thiazole (Compound 5l) M. tuberculosis H37Ra 7.1285 µg/mL nih.gov
Heteroaryl thiazole derivative (Compound 9) Fungal strains 0.06–0.23 mg/mL nih.gov
4-Amino-3,5-di(substituted)thiazolin-2(3H)thione/ones M. tuberculosis H37Rv 1-2 µg/mL benthamdirect.com
4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives M. tuberculosis H37Rv 1 µM - 61.2 µM nih.gov

Modulatory Effects on Enzyme Systems and Receptors

The thiazole scaffold has been successfully employed in the design of inhibitors for various enzymes and modulators for receptors implicated in a range of diseases.

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two enzymes that have garnered significant attention as therapeutic targets for pain and inflammation. nih.govnih.govmdpi.com Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition increases the levels of endogenous cannabinoids with analgesic properties. nih.govnih.govmdpi.com

The thiazole ring has been incorporated into the design of potent sEH inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that specific substitution patterns on the thiazole scaffold are crucial for high inhibitory potency. nih.gov For instance, a novel class of thiazole-5-carboxamides showed potent inhibition of human sEH with IC50 values in the nanomolar range. nih.gov Dual inhibitors targeting both FAAH and sEH have also been developed, with some 4-phenyl-thiazole-based compounds showing promise in preclinical studies. nih.govnih.gov

Regarding FAAH, various heterocyclic scaffolds, including thiazoles, have been explored for the development of inhibitors. nih.gov While some studies suggest that other heterocycles like oxazoles may be more potent FAAH inhibitors, the thiazole core remains a viable starting point for inhibitor design. nih.gov

Table 3: In Vitro Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Compound Class Target Enzyme Activity (IC50 / KI) Reference
Thiazole-5-carboxamide (Compound 50) human sEH 0.46 nM nih.gov
Thiazolyl-pyrazoline (Compound 4f) hCA I 13.35 nM (KI) nih.gov
Thiazolyl-pyrazoline (Compound 4a) hCA II 7.01 nM (KI) nih.gov
Thiadiazolopiperazinyl aryl urea FAAH 12 nM rndsystems.com
Thiazole-based hydroxamate (Compound 15a) HDAC1 Potent inhibition nih.govresearchgate.net
Thiazole-based hydroxamate (Compound 15d) HDAC1 Potent inhibition nih.govresearchgate.net

Histone acetyltransferases (HATs) are enzymes that play a critical role in the epigenetic regulation of gene expression by acetylating histone proteins. nih.govmdpi.com The dysregulation of HAT activity is associated with various diseases, including cancer. The thiazole scaffold has been identified as a promising framework for the development of HAT inhibitors. nih.gov A yeast-based chemogenetic screen led to the discovery of a novel HAT inhibitor, 1-(4-(4-chlorophenyl)thiazol-2-yl)-2-(propan-2-ylidene)hydrazine (BF1), which demonstrated inhibitory activity against the HATs Gcn5 and p300 in vitro. nih.gov This compound was also shown to reduce global histone H3 acetylation in human cancer cell lines, highlighting the potential of thiazole derivatives as epigenetic modulators. nih.gov

Cyclooxygenase (COX-2) and Serine Protease Urokinase (uPa) Inhibition

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key target for anti-inflammatory drugs. While specific inhibitory data for this compound against COX-2 is not prominently available in the reviewed literature, the thiazole scaffold is a known feature in some COX-2 inhibitors. For instance, the anti-inflammatory drug Meloxicam (B1676189) contains a thiazole ring. The development of selective COX-2 inhibitors is a significant area of research aimed at reducing the gastrointestinal side effects associated with non-selective COX inhibitors. google.com

Serine Protease Urokinase (uPA) Inhibition: The urokinase-type plasminogen activator (uPA) is a serine protease implicated in cancer progression, particularly in tumor invasion and metastasis. nih.govnih.gov Inhibition of uPA is a promising strategy for anticancer therapy. medchemexpress.com The uPA system's role in degrading the extracellular matrix allows cancer cells to migrate from the primary tumor site. nih.govmedchemexpress.com Numerous inhibitors have been developed, many of which target the S1 pocket of the enzyme, forming a key salt bridge with the aspartate residue Asp189. nih.gov While many potent inhibitors contain amidine or guanidine (B92328) groups, other classes of compounds are being explored to improve properties like oral bioavailability. nih.gov One potent and selective uPA inhibitor, UK122, demonstrated an IC50 of 0.2 μM and effectively inhibited cancer cell migration and invasion. medchemexpress.com

Table 1: Examples of uPA Inhibitors

Compound Type/Class Inhibition (IC50) Selectivity Notes
UK122 4-oxazolidinone analog 0.2 μM No or little inhibition of tPA, plasmin, thrombin, trypsin (IC50 >100 μM) medchemexpress.com
Amiloride K+-sparing diuretic - Blocks renal epithelial sodium channels (ENaCs) nih.gov
Adenosine (B11128) A1 Receptor and Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Adenosine A1 Receptor Antagonism: Thiazole derivatives have been investigated as antagonists for adenosine receptors. Specific antagonism of the A1 receptor by this compound is not detailed in the available literature, but the general class shows activity.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism: The mGluR5 is a Class C G-protein-coupled receptor (GPCR) that modulates neuronal excitability and synaptic transmission. nih.gov It is a target for treating various neurological and psychiatric disorders. nih.govnih.gov Antagonism of mGluR5 has shown therapeutic potential in conditions like Alzheimer's disease. nih.gov Several non-competitive antagonists (NAMs) for mGluR5 have been developed, some of which feature a thiazole ring. For example, MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a known mGluR5 NAM. nih.gov

Table 2: Examples of mGluR5 Negative Allosteric Modulators (NAMs)

Compound Chemical Name Target
MPEP 2-Methyl-6-(phenylethynyl)pyridine mGluR5/mGluR4
MTEP 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine mGluR5
SIB-1757 6-Methyl-2-(phenylazo)-3-pyridinol mGluR5
SIB-1893 2-Methyl-6-(2-phenylethenyl)pyridine mGluR5/mGluR4
Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes crucial for processes like pH regulation and respiration. nih.gov Inhibition of specific CA isozymes is a therapeutic strategy for diseases such as glaucoma, epilepsy, and neuropathic pain. nih.govnih.gov The primary sulfonamide group is a classic zinc-binding feature for CA inhibitors. nih.gov While specific data for this compound is not available, sulfonamide derivatives incorporating a thiazole or benzothiazole (B30560) ring have been synthesized and evaluated as potent and selective inhibitors of various CA isozymes, including the brain-associated hCA VII. nih.gov

Table 3: Inhibition of Human CA Isozymes by Benzothiazole-6-sulfonamide Derivatives

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IV (Ki, nM) hCA VII (Ki, nM)
6a 1045 89.4 >10000 8.3
6b 856 65.3 >10000 6.5
6c 798 51.2 >10000 5.1
7a 98.7 9.8 >10000 12.4
7b 75.4 7.5 >10000 9.8
7c 45.2 5.4 >10000 7.5
Acetazolamide (AAZ) 250 12 75 2.5

Data adapted from studies on substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides. nih.gov

Other Pharmacological Activities Explored (e.g., Antiviral, Anti-inflammatory, Anticonvulsant, Antihypertensive, Antimalarial, Antidiabetic, Antioxidant, Antiparasitic)

The thiazole scaffold is exceptionally versatile, with derivatives demonstrating a wide spectrum of biological activities. nih.gov Research has confirmed the potential of thiazole-containing compounds in numerous therapeutic areas:

Anticancer: Thiazole derivatives have been shown to inhibit various cancer cell lines and target enzymes like VEGFR-2. ijper.orgnih.govmdpi.com

Antimicrobial: The thiazole ring is a component of many antibacterial and antifungal agents. nih.govmdpi.com

Antiviral: The well-known drug Ritonavir contains a thiazole ring, highlighting its importance in antiviral drug design. ijper.org

Anti-inflammatory: Beyond COX-2 inhibition, thiazole derivatives have shown anti-inflammatory effects through other mechanisms, such as the inhibition of soluble epoxide hydrolase (sEH). nih.gov

Antidiabetic: Some thiazole derivatives have been investigated as inhibitors of enzymes like aldose reductase and α-glucosidase, which are relevant to managing diabetes. researchgate.net

Antioxidant: Certain thiazole-based compounds have been designed and evaluated for their antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Studies on Thiazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For thiazole derivatives, SAR studies have provided crucial insights for designing more potent and selective therapeutic agents. nih.govmdpi.com

Correlation of Substituent Patterns with Biological Efficacy

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended phenyl rings. researchgate.net

Antimicrobial Activity: In a series of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the substituents on the pyrazoline and phenyl rings were found to be critical for both antibacterial and antifungal activities. mdpi.com Similarly, for other thiazole-pyrazoline hybrids, the nature of the substituents determined the antimicrobial spectrum and potency. nih.gov

Anticancer Activity: For certain thiazole-based anticancer agents, the presence of a hydroxyl group on an associated benzene (B151609) ring was found to enhance activity, while a fluorine group decreased it. ijper.org In another study, the substitution pattern on a chalcone (B49325) moiety linked to the thiazole ring significantly influenced antiproliferative activity. nih.gov For example, a 4-methoxyphenyl (B3050149) group combined with a bromo-substituted coumarin (B35378) ring resulted in potent activity against the A549 cancer cell line. nih.gov

Hepatotoxicity: The position of substituents can influence metabolic pathways. A methyl group at the C5 position of the thiazole ring in the anti-inflammatory drug meloxicam is thought to suppress bioactivation to a reactive, potentially hepatotoxic, thioamide intermediate, a reaction observed with the structurally similar sudoxicam (B611048) which lacks this methyl group. researchgate.net

Rational Design and Ligand Efficiency Optimization

Rational design involves creating new molecules based on the known structure and binding mode of a biological target. nih.govtandfonline.com This approach, often combined with computational methods like molecular docking, is widely used in the development of thiazole-based inhibitors. nih.govresearchgate.net

Target-Based Design: Researchers have designed novel thiazole derivatives to target specific enzymes like VEGFR-2, a key protein in angiogenesis. mdpi.comresearchgate.net By mimicking the pharmacophoric features of known inhibitors, new compounds with high potency can be developed. researchgate.net

Ligand-Based Optimization: Starting from a lead compound, medicinal chemists can make systematic modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a series of 2-aminobenzo[d]thiazole derivatives were optimized as potent inhibitors of soluble epoxide hydrolase (sEH), leading to compounds with low nanomolar IC50 values and in vivo anti-inflammatory effects. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to achieve a desired biological effect. Thiazole-chalcone and thiazole-pyrazole hybrids have been synthesized, demonstrating that this approach can yield compounds with potent antitubercular and anticancer activities. researchgate.net

Computational Methods in Lead Optimization and Drug Design (Hybrid Drug Design)

Computational methods are indispensable tools in modern drug discovery, facilitating the efficient design and optimization of lead compounds. nih.gov These in silico techniques, which include virtual screening, molecular docking, and the prediction of pharmacokinetic properties, significantly reduce the time and cost associated with the development of new therapeutic agents. nih.gov One powerful strategy in this domain is hybrid drug design, which involves the combination of two or more pharmacophoric units to create a single molecule with enhanced affinity, improved efficacy, or a more desirable selectivity profile. nih.govmdpi.com

The design of hybrid molecules often targets multiple biological pathways involved in a disease, a particularly valuable approach for complex conditions like cancer. mdpi.com For instance, the hybridization of different heterocyclic systems, such as thiazole and 4-thiazolidinone (B1220212) scaffolds, has been explored to develop novel anticancer agents. mdpi.com Similarly, the combination of thiazole and pyridine (B92270) moieties has yielded hybrid molecules with potent cytotoxic action against various tumor cell lines. Research in this area often involves creating small libraries of hybrid compounds and evaluating their efficacy, with the goal of identifying promising candidates for further development. nih.govmdpi.com

A critical aspect of the drug discovery process is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become a standard practice, allowing researchers to identify potential liabilities in drug candidates at an early stage. nih.govmdpi.com These computational models can predict a range of pharmacokinetic parameters, including oral bioavailability, blood-brain barrier penetration, and potential for toxicity. mdpi.comfrontiersin.org

For thiazole derivatives, in silico ADMET studies have been employed to evaluate their drug-like properties. nih.gov These studies often involve the calculation of various molecular descriptors to predict parameters such as intestinal absorption, water solubility, and potential for hepatotoxicity. mdpi.com For example, the analysis of a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives included predictions of their physicochemical properties and bioavailability, revealing that certain substitutions could influence their toxicity profiles. researchgate.net

Table 1: Representative In Silico ADMET Predictions for Drug-1,3,4-Thiadiazole Conjugates

Compound Water Solubility (log mol/L) Intestinal Absorption (%) Skin Permeability (log Kp) Hepatotoxicity (Probability) Total Clearance (log mL/min/kg)
3a -3.54 91.2 -2.87 0.65 -0.12
3b -4.12 93.5 -2.75 0.71 -0.25
3c -3.88 92.1 -2.81 0.68 -0.18
3d -4.51 94.8 -2.69 0.75 -0.31
3e -4.25 93.9 -2.72 0.72 -0.28

This table is generated based on representative data from a study on drug-1,3,4-thiadiazole conjugates to illustrate the parameters evaluated in in silico ADMET predictions. The data does not represent the specific compound this compound. mdpi.com

Applications of Thiazole Compounds in Materials Science and Optoelectronics

Role in the Development of Organic Optoelectronic Devices

Thiazole (B1198619) derivatives, including compounds structurally related to 3-(4-(p-Tolyl)thiazol-2-yl)aniline, are being investigated for their potential in various organic optoelectronic devices. These devices rely on the electronic and photophysical properties of organic materials to function. The inherent charge-carrying capabilities and luminescent properties of many thiazole-based molecules make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. For instance, the arrangement of donor and acceptor units within a molecule can influence its charge injection, transport, and recombination properties, which are critical for efficient device operation. The combination of the electron-rich aniline (B41778) and the tunable thiazole-p-tolyl system in this compound suggests its potential as a component in such devices, possibly as a charge-transporting or emissive material. Research into similar thiazole derivatives has shown that their photophysical properties can be modulated by altering the substituents on the thiazole and phenyl rings, allowing for the tuning of emission colors and charge transport characteristics.

Exploration as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient next-generation photovoltaic technology. A crucial component of many high-performance PSCs is the hole-transporting material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. mdpi.com While the state-of-the-art HTM, spiro-OMeTAD, has enabled high power conversion efficiencies, its high cost and complex synthesis remain significant hurdles for large-scale commercialization. mdpi.com This has spurred the search for alternative, cost-effective HTMs with comparable or superior performance.

Thiazole-containing compounds are being explored as potential HTMs due to their favorable electronic properties and good film-forming capabilities. nih.govresearchgate.net For a material to function effectively as an HTM, its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite material to ensure efficient hole extraction. nih.gov Additionally, good hole mobility and thermal stability are essential for high-performance and long-lasting devices. nih.gov

Computational studies on aniline-based oligomers have demonstrated that their electronic properties, including HOMO and LUMO levels, can be systematically tuned. physchemres.orgresearchgate.net This suggests that the electronic properties of this compound could be suitable for HTM applications. The presence of the electron-donating aniline group can help to raise the HOMO level, while the thiazole and p-tolyl groups can influence the material's morphology and charge transport properties.

Below is a table of electrochemical properties for a related thiadiazole-based imine, which provides insight into the typical energy levels of such compounds.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
bTAThDaz¹-5.19-2.522.67

¹ Data for 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline) obtained via cyclic voltammetry. nih.govmdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. These materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) from an electron donor to an electron acceptor often exhibit significant NLO properties.

The structure of this compound, featuring an electron-donating aniline group connected to a π-conjugated thiazole-p-tolyl system, suggests its potential as an NLO material. Theoretical studies on similar organic compounds have shown that the presence of donor and acceptor groups can lead to large second-order hyperpolarizability (β) and third-order hyperpolarizability (γ) values, which are measures of a material's NLO response. nih.gov

Computational studies on various aniline derivatives have been performed to predict their NLO properties. researchgate.net The calculated hyperpolarizability values for a series of benzene (B151609) derivatives with different electron-withdrawing groups are presented in the table below, illustrating the impact of molecular structure on NLO response.

CompoundNonlinear Absorption Coefficient (β) (m/W)
B-13-0.9 x 10⁻¹²
B-33-1.2 x 10⁻¹²

These values demonstrate how the introduction of different functional groups can modulate the NLO properties. nih.gov

The investigation of NLO properties in thiazole-containing compounds is an active area of research. The ability to synthesize a wide range of derivatives allows for the systematic tuning of their electronic and optical properties to optimize their NLO response for specific applications.

Perspectives and Future Research Directions for 3 4 P Tolyl Thiazol 2 Yl Aniline and Thiazole Chemistry

Advancements in Synthetic Methodologies for Novel Thiazole (B1198619) Architectures with Enhanced Properties

The synthesis of thiazole derivatives is a mature field, yet the demand for novel, efficient, and sustainable methods continues to drive innovation. researchgate.net Traditional methods like the Hantzsch synthesis, while widely used, often require harsh conditions and may not be suitable for creating complex, highly functionalized thiazole architectures. researchgate.netdntb.gov.ua

Future research is focused on several key areas to overcome these limitations:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net The development of new MCRs for thiazole synthesis will enable the rapid generation of diverse compound libraries for screening. researchgate.net

Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, is a major area of exploration. researchgate.net These catalysts can facilitate reactions under milder conditions, improve yields, and allow for the synthesis of previously inaccessible thiazole derivatives. researchgate.net For instance, the use of nano-catalysts has shown promise in accelerating reaction times and improving yields. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to higher yields, improved safety, and easier scalability of thiazole synthesis.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. researchgate.net This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.netresearchgate.net

These advancements will not only streamline the synthesis of known thiazole compounds but also open the door to the creation of novel thiazole architectures with tailored electronic and steric properties, leading to enhanced performance in various applications.

Integration of Advanced Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For thiazole chemistry, advanced computational approaches are poised to play an increasingly critical role in the rational design of new derivatives and the elucidation of complex reaction mechanisms.

Key computational techniques and their applications include:

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of thiazole derivatives. researchgate.netresearchgate.net This knowledge is crucial for predicting reaction outcomes and designing molecules with specific electronic characteristics.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand (in this case, a thiazole derivative) to the active site of a biological target, such as an enzyme or receptor. frontiersin.orgnih.govnih.gov By screening virtual libraries of thiazole compounds against various targets, researchers can prioritize the synthesis of the most promising candidates for biological evaluation. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. This can be used to study the conformational changes of thiazole derivatives and their interactions with biological macromolecules, offering a more realistic picture of the binding process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new thiazole derivatives and guide the design of more potent compounds.

The integration of these computational methods allows for a more targeted and efficient approach to thiazole research. By predicting the properties and activities of virtual compounds, researchers can reduce the number of compounds that need to be synthesized and tested, saving time and resources. Furthermore, computational studies can provide detailed insights into reaction mechanisms, aiding in the optimization of synthetic protocols. nih.gov

Broadening the Scope of Biological Target Identification and Validation for Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comresearchgate.netmdpi.com While many thiazole-based drugs are already in clinical use, there is still vast potential for discovering new therapeutic applications. eurekaselect.comresearchgate.net

Future research in this area will focus on:

Exploring New Biological Targets: High-throughput screening and other modern drug discovery techniques can be used to test libraries of thiazole derivatives against a wide array of biological targets. This could lead to the identification of novel therapeutic applications for known compounds and the discovery of new, highly potent derivatives.

Target-Based Drug Design: Once a promising biological target is identified, computational methods can be used to design thiazole derivatives that specifically interact with that target. nih.gov This approach can lead to the development of more selective and effective drugs with fewer side effects. nih.gov

Fragment-Based Drug Discovery: This approach involves screening small, low-molecular-weight fragments (including thiazole-containing fragments) for binding to a biological target. Promising fragments can then be elaborated or combined to create more potent lead compounds. nih.gov

Understanding Mechanisms of Action: Detailed studies are needed to elucidate the precise molecular mechanisms by which thiazole derivatives exert their biological effects. nih.gov This knowledge is crucial for optimizing drug efficacy and minimizing toxicity.

The structural versatility of the thiazole nucleus allows for fine-tuning of its properties to interact with a diverse range of biological targets. nih.gov By expanding the scope of biological target identification and validation, researchers can unlock the full therapeutic potential of this important class of compounds.

Exploration of Emerging Applications in Diverse Chemical and Material Science Fields

Beyond their well-established roles in medicine, thiazole derivatives are finding increasing applications in various fields of chemical and material science. numberanalytics.com Their unique electronic and photophysical properties make them attractive building blocks for the development of advanced materials. numberanalytics.com

Emerging applications for thiazole derivatives include:

Organic Electronics: Thiazole-based compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their ability to transport charge and emit light makes them promising candidates for these applications. numberanalytics.com

Sensors: The thiazole ring can be functionalized with various groups to create chemosensors that can selectively detect specific ions or molecules. These sensors have potential applications in environmental monitoring, medical diagnostics, and industrial process control.

Corrosion Inhibitors: Some thiazole derivatives have been shown to effectively inhibit the corrosion of metals, making them useful as additives in protective coatings and industrial fluids. numberanalytics.com

Polymers and Dyes: The rigid and planar structure of the thiazole ring can be incorporated into polymers to enhance their thermal stability and mechanical properties. Thiazole-based dyes are also being developed for various applications, including textiles and imaging. numberanalytics.com

The exploration of these emerging applications is still in its early stages, but the initial results are promising. As our understanding of the structure-property relationships of thiazole derivatives continues to grow, we can expect to see even more innovative applications in the years to come.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 3-(4-(p-Tolyl)thiazol-2-yl)aniline, and how do reaction conditions influence yield? A: The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, substituting the thiazole ring with p-Tolyl groups requires precise stoichiometry and temperature control. A common approach involves:

  • Step 1: Reacting 4-(p-Tolyl)thiazole-2-amine with 3-nitrobenzaldehyde under acidic conditions to form a Schiff base intermediate.
  • Step 2: Reducing the nitro group to an amine using Pd/C and hydrogen gas .
    Key Factors:
  • Solvent polarity (e.g., THF vs. DMF) affects cyclization efficiency.
  • Catalysts like CuI improve coupling reactions for thiazole ring formation .
    Yield Optimization Table:
MethodCatalystSolventTemp (°C)Yield (%)Reference
CyclocondensationCuIDMF11065–70
Nitro ReductionPd/CEtOH2585–90

Advanced Functionalization Strategies

Q: How can researchers functionalize the aniline moiety of this compound for targeted applications? A: The primary amine group allows for diverse modifications:

  • Acylation: React with acyl chlorides in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Suzuki Coupling: Introduce aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
  • Isothiocyanate Conjugation: Form thiourea derivatives for biological studies (e.g., tubulin inhibitors) .
    Critical Note: Steric hindrance from the p-Tolyl group may reduce reactivity; microwave-assisted synthesis can enhance reaction rates .

Spectroscopic Characterization Challenges

Q: How should researchers resolve discrepancies in NMR data for this compound derivatives? A: Conflicting chemical shifts often arise from solvent effects or tautomerism. For example:

  • ¹H NMR: The NH₂ protons (δ 5.2–5.8 ppm) may split into broad singlets in DMSO-d₆ due to hydrogen bonding .
  • ¹³C NMR: Thiazole carbons (C2 and C4) typically appear at δ 150–160 ppm, but electron-withdrawing substituents can shift signals upfield .
    Validation Strategy: Cross-reference with high-resolution mass spectrometry (HRMS) and IR (NH₂ stretching at ~3400 cm⁻¹) .

Computational Modeling of Electronic Properties

Q: What computational methods predict the electronic behavior of this compound in photophysical studies? A: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) reliably model:

  • HOMO-LUMO Gaps: Critical for understanding charge-transfer interactions in optoelectronic applications .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reaction planning .
    Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .

Toxicity and Handling Protocols

Q: What safety precautions are necessary when handling this compound in laboratory settings? A: Based on structurally similar anilines (e.g., 2-(benzotriazol-2-yl)aniline):

  • Hazards: Skin/eye irritation (Category 2A); avoid inhalation .
  • Protective Measures: Use nitrile gloves, fume hoods, and closed systems during synthesis .
  • Storage: Store under nitrogen at –20°C to prevent oxidation .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the thiazole ring influence the bioactivity of this compound derivatives? A: SAR trends from benzothiazole analogs suggest:

  • Electron-Donating Groups (e.g., –OCH₃): Enhance binding to tubulin (IC₅₀ ≤ 1 µM) .
  • Electron-Withdrawing Groups (e.g., –NO₂): Reduce solubility but improve metabolic stability .
    Experimental Design: Synthesize derivatives with systematic substituent variations and assay against cancer cell lines (e.g., MCF-7) .

Conflicting Data in Yield Optimization

Q: How can researchers address inconsistencies in reported yields for similar thiazole-aniline compounds? A: Variability often stems from:

  • Purity of Starting Materials: Impurities in α-haloketones reduce cyclization efficiency.
  • Workup Procedures: Column chromatography vs. recrystallization alters isolated yields .
    Mitigation: Reproduce methods with strict quality control and report average yields from triplicate trials .

Applications in Drug Discovery

Q: What pharmacological targets are plausible for this compound-based compounds? A: Precedent from benzothiazole-aniline conjugates indicates potential for:

  • Anticancer Agents: Tubulin polymerization inhibition (e.g., IC₅₀ = 0.8 µM in MDA-MB-231 cells) .
  • Antimicrobials: Disruption of bacterial membrane integrity (MIC = 4 µg/mL against S. aureus) .
    Mechanistic Insight: Use fluorescence polarization assays to quantify target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.